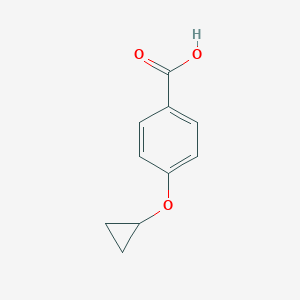

4-Cyclopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUANULXCHKBPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614126 | |

| Record name | 4-(Cyclopropyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62577-90-6 | |

| Record name | 4-(Cyclopropyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropoxybenzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid, a substituted aromatic carboxylic acid, presents a unique structural motif of interest in medicinal chemistry and materials science. The incorporation of a cyclopropoxy group onto a benzoic acid scaffold can significantly influence its physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and electronic characteristics. This document provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzoic acid core where the hydrogen at the para-position is substituted with a cyclopropoxy group.

Systematic Name: 4-(Cyclopropyloxy)benzoic acid[1]

Molecular Formula: C₁₀H₁₀O₃[1]

Molecular Weight: 178.18 g/mol [1]

CAS Number: 62577-90-6[1]

Canonical SMILES: C1CC1OC2=CC=C(C=C2)C(=O)O

InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N[1]

Synonyms: Benzoic acid, 4-(cyclopropyloxy)-[1]

Physicochemical Properties

Experimental data on the physical properties of this compound is limited. The available information, including predicted values, is summarized below.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Predicted) | 4.47 ± 0.10 | [2] |

| Solubility | Not available |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton of the cyclopropoxy group, and the methylene protons of the cyclopropyl ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the cyclopropoxy group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the four unique carbons of the benzene ring, and the two unique carbons of the cyclopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and cyclopropyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclopropyl ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from a salt of 4-hydroxybenzoic acid and a cyclopropyl halide.

Reaction Scheme:

Figure 1. Synthetic Pathway to this compound.

Detailed Methodology:

-

Esterification of 4-Hydroxybenzoic Acid: To protect the carboxylic acid functionality, 4-hydroxybenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods, such as Fischer esterification with the respective alcohol and a catalytic amount of strong acid.

-

Williamson Ether Synthesis:

-

To a solution of the 4-hydroxybenzoic acid ester in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate.

-

Add cyclopropyl bromide to the reaction mixture.

-

Heat the mixture with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield the crude this compound ester.

-

-

Hydrolysis:

-

The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, benzoic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the cyclopropoxy group may modulate these activities, potentially leading to novel pharmacological profiles. Further research is required to elucidate the biological significance of this compound.

Safety Information

Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. This guide provides a summary of the currently available information on its structure and properties. The lack of extensive experimental data highlights the opportunity for further investigation into the synthesis, characterization, and biological evaluation of this molecule. The provided synthetic protocol offers a viable route for its preparation, enabling further studies by the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its close structural analog, 4-Cyclopropylbenzoic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62577-90-6 | CymitQuimica[1] |

| Molecular Formula | C₁₀H₁₀O₃ | CymitQuimica[1] |

| Molecular Weight | 178.18 g/mol | CymitQuimica[1] |

| Predicted logP | 1.92600 | Guidechem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Table 2: Physicochemical Properties of 4-Cyclopropylbenzoic Acid (for comparison)

| Property | Value | Source |

| CAS Number | 1798-82-9 | Apollo Scientific, Sigma-Aldrich[2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[4] |

| Molecular Weight | 162.19 g/mol | PubChem[4] |

| Melting Point | 221-224 °C | |

| Boiling Point | Not available | |

| pKa | 4.45 | Filo[5] |

| XLogP3 (Predicted) | 2.8 | PubChem[4] |

| Aqueous Solubility | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of benzoic acid derivatives are outlined below. These methods are generally applicable for the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6]

Determination of Boiling Point

For solid compounds like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Protocol:

-

A small amount of the substance is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Protocol:

-

A known concentration of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter.

-

A titration curve is constructed by plotting the pH versus the volume of base added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Protocol:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial in drug development.

Protocol:

-

A solution of the compound is prepared in either water or n-octanol.

-

This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

After the layers have separated, the concentration of the compound in each phase is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis and Potential Biological Relevance

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve the Williamson ether synthesis, starting from a protected 4-hydroxybenzoic acid derivative and a cyclopropyl halide. The workflow can be visualized as follows:

This diagram illustrates a potential multi-step synthesis beginning with the protection of the carboxylic acid group of a 4-hydroxybenzoic acid derivative, followed by the formation of the cyclopropyl ether, and concluding with the deprotection to yield the final product.

Biological Activity Context

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The incorporation of a cyclopropoxy group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] While specific biological data for this compound is limited, its structural similarity to other biologically active benzoic acids suggests its potential as a scaffold in drug discovery. For instance, various benzoic acid derivatives have been investigated as modulators of the proteostasis network, which is implicated in aging and disease.

The general mechanism of action for many benzoic acid-based drugs involves their interaction with specific enzymes or receptors within a cell, leading to the modulation of a signaling pathway.

This diagram depicts a simplified model where a benzoic acid derivative binds to a cellular target, initiating a signaling cascade that results in a specific biological response. The precise targets and pathways for this compound would require further experimental investigation.

References

- 1. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 2. Page loading... [guidechem.com]

- 3. CAS:62577-90-6, 4-环丙氧基苯甲酸-毕得医药 [bidepharm.com]

- 4. 4-Cyclopropylbenzoic Acid [myskinrecipes.com]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyclopropoxybenzoic Acid (CAS Number: 1798-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropoxybenzoic acid, with the CAS number 1798-82-9, is a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a cyclopropoxy group, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, experimental protocol for its synthesis and purification, and predicted spectroscopic data based on analogous compounds. Furthermore, it explores its potential role in drug discovery, with a focus on its relevance as a fragment in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, and includes visualizations of key experimental workflows and signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. The cyclopropoxy group can enhance metabolic stability and binding affinity of molecules in which it is incorporated.[1]

| Property | Value | Reference |

| CAS Number | 1798-82-9 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Off-white solid | [2] |

| Melting Point | 122-124 °C | N/A |

| Boiling Point | 316.3±22.0 °C (Predicted) | N/A |

| pKa | 4.41±0.10 (Predicted) | N/A |

| Density | 1.248±0.06 g/cm³ (Predicted) | N/A |

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Ethyl 4-cyclopropoxybenzoate

This step involves the reaction of the ethyl ester of 4-hydroxybenzoic acid with a cyclopropyl halide in the presence of a base.

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

Cyclopropyl bromide (or iodide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a solution of ethyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropoxybenzoate.

-

Step 2: Hydrolysis of Ethyl 4-cyclopropoxybenzoate

The ester is then hydrolyzed to the carboxylic acid.

-

Materials:

-

Crude ethyl 4-cyclopropoxybenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude ethyl 4-cyclopropoxybenzoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl.

-

The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Experimental Protocol: Purification

The crude product can be purified by recrystallization.

-

Materials:

-

Crude this compound

-

Ethanol/water or Toluene

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally reported data in the searched literature, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Ar-H (ortho to -COOH) |

| ~6.95 | d | 2H | Ar-H (ortho to -O-cyclopropyl) |

| ~3.85 | m | 1H | O-CH (cyclopropyl) |

| ~0.85 | m | 2H | CH₂ (cyclopropyl) |

| ~0.75 | m | 2H | CH₂ (cyclopropyl) |

| ~12.5 | br s | 1H | COOH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~163 | Ar-C (ipso, attached to -O) |

| ~132 | Ar-C (ortho to -COOH) |

| ~123 | Ar-C (ipso, attached to -COOH) |

| ~115 | Ar-C (ortho to -O) |

| ~55 | O-CH (cyclopropyl) |

| ~7 | CH₂ (cyclopropyl) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |

| ~3080 | C-H stretch (Aromatic) |

| ~3010 | C-H stretch (Cyclopropyl) |

| ~1680 | C=O stretch (Carboxylic acid) |

| ~1605, ~1580 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Aryl ether) |

| ~1040 | C-O stretch (Alkyl ether) |

Mass Spectrometry

| m/z | Assignment |

| 178 | [M]⁺ (Molecular ion) |

| 161 | [M - OH]⁺ |

| 133 | [M - COOH]⁺ |

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The cyclopropyl group is a desirable feature in medicinal chemistry as it can increase metabolic stability, enhance potency, and improve the pharmacokinetic profile of a drug candidate.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitors

One of the most significant applications of scaffolds related to this compound is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[6]

Inhibitors of BTK are therefore effective therapeutic agents for these conditions. The 4-cyclopropoxybenzoyl moiety can serve as a key structural element that interacts with the BTK active site, contributing to the inhibitor's potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound contribute to its utility in drug design. The following diagram illustrates key structural elements and their potential roles in binding to a biological target.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds, particularly those targeting kinases like BTK, offers a promising strategy for developing novel therapeutics. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding for researchers interested in utilizing this compound in their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. 1798-82-9 Cas No. | 4-Cyclopropyl-benzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1798-82-9 | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

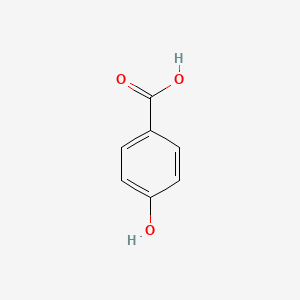

Spectroscopic Analysis of 4-Cyclopropoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopropoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this compound, this document presents a detailed analysis of the closely related and structurally similar compound, 4-cyclopropylbenzoic acid. This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for these analytical techniques, and a workflow diagram illustrating the general process of spectroscopic analysis. This information serves as a valuable reference for researchers working with related molecular structures.

Introduction

This compound is an aromatic carboxylic acid characterized by a cyclopropoxy substituent. Such compounds are of significant interest in drug discovery and development due to the unique conformational and electronic properties imparted by the cyclopropyl group. Spectroscopic analysis is crucial for the unequivocal identification and characterization of these molecules. This guide aims to provide a centralized resource for the spectroscopic data and analytical methodologies relevant to this class of compounds.

Spectroscopic Data for the Analogous Compound: 4-Cyclopropylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Cyclopropylbenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.95 | s | 1H | COOH |

| 7.85 | d, J=8.4 Hz | 2H | Ar-H (ortho to COOH) |

| 7.10 | d, J=8.4 Hz | 2H | Ar-H (ortho to cyclopropyl) |

| 1.95-1.85 | m | 1H | Cyclopropyl-CH |

| 1.10-1.00 | m | 2H | Cyclopropyl-CH₂ |

| 0.80-0.70 | m | 2H | Cyclopropyl-CH₂ |

Table 2: ¹³C NMR Data for 4-Cyclopropylbenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | COOH |

| 152.0 | Ar-C (ipso to cyclopropyl) |

| 130.5 | Ar-CH (ortho to COOH) |

| 126.0 | Ar-C (ipso to COOH) |

| 125.5 | Ar-CH (ortho to cyclopropyl) |

| 15.5 | Cyclopropyl-CH |

| 10.0 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-Cyclopropylbenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3080 | Weak | C-H stretch (Aromatic) |

| 3010 | Weak | C-H stretch (Cyclopropyl) |

| 1685 | Strong | C=O stretch (Carboxylic acid) |

| 1605, 1575 | Medium | C=C stretch (Aromatic) |

| 1420 | Medium | O-H bend (Carboxylic acid) |

| 1300 | Strong | C-O stretch (Carboxylic acid) |

| 930 | Broad | O-H bend (out-of-plane, dimer) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Cyclopropylbenzoic Acid

| m/z | Relative Intensity | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 80 | [M-OH]⁺ |

| 117 | 60 | [M-COOH]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in readily accessible literature, the data and protocols provided for the structurally similar 4-cyclopropylbenzoic acid offer a robust starting point for researchers. The presented NMR, IR, and MS data, along with the generalized experimental procedures, provide a valuable framework for the characterization of this and related compounds. The outlined workflow for spectroscopic analysis further serves as a guide for systematic structural elucidation.

An In-depth Technical Guide to the Synthesis of 4-Cyclopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 4-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl ether linkage to a benzoic acid core, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This document details the most common and efficient synthesis route, including experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a cyclopropane ring attached to the aromatic ring via an ether linkage. This structural feature is of significant interest in drug discovery, as the cyclopropyl group can act as a bioisostere for other functional groups, offering a unique combination of rigidity and lipophilicity. It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral agents. The carboxylic acid functionality provides a convenient handle for further derivatization into esters, amides, and salts, enabling its incorporation into a wide array of complex molecules.

Primary Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound is a two-step process. The first step involves the formation of the cyclopropyl ether bond via a Williamson ether synthesis, starting from a readily available 4-hydroxybenzoate ester. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Figure 1: Overall two-step synthesis pathway for this compound.

Step 1: Williamson Ether Synthesis of Methyl 4-Cyclopropoxybenzoate

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1] In this step, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of cyclopropyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

Figure 2: Mechanism of the Williamson ether synthesis for the formation of Methyl 4-cyclopropoxybenzoate.

Step 2: Hydrolysis of Methyl 4-Cyclopropoxybenzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is then acidified to protonate the carboxylate salt and precipitate the desired this compound.

Experimental Protocols

Synthesis of Methyl 4-Cyclopropoxybenzoate

Materials:

-

Methyl 4-hydroxybenzoate

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add cyclopropyl bromide (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure methyl 4-cyclopropoxybenzoate.

Synthesis of this compound

Materials:

-

Methyl 4-cyclopropoxybenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve methyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of methanol (or ethanol) and water.

-

Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

| Step | Reactants | Products | Typical Yield | Purity |

| 1. Williamson Ether Synthesis | Methyl 4-hydroxybenzoate, Cyclopropyl bromide, K₂CO₃, Acetone | Methyl 4-cyclopropoxybenzoate | 85-95% | >98% |

| 2. Hydrolysis | Methyl 4-cyclopropoxybenzoate, NaOH (or KOH), Methanol/Water, HCl | This compound | 90-98% | >99% |

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 12.65 (s, 1H, COOH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (m, 1H, OCH), 0.85-0.75 (m, 2H, CH₂), 0.70-0.60 (m, 2H, CH₂). |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 167.1 (C=O), 161.8 (C-O), 131.5 (Ar-CH), 123.5 (Ar-C), 115.1 (Ar-CH), 54.5 (O-CH), 6.5 (CH₂). |

| IR (KBr) | ν (cm⁻¹) 3300-2500 (br, O-H stretch of carboxylic acid), 2980 (C-H stretch), 1680 (C=O stretch), 1605, 1510 (C=C aromatic stretch), 1250 (C-O stretch). |

| MS (ESI) | m/z 177.05 [M-H]⁻ |

References

The Biological Landscape of 4-Cyclopropoxybenzoic Acid and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable pharmacological properties remains a cornerstone of drug discovery. One such scaffold of emerging interest is 4-cyclopropoxybenzoic acid. The incorporation of a cyclopropoxy group onto the benzoic acid core offers a unique combination of rigidity and lipophilicity that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. While extensive research on a broad library of these specific derivatives is not widely published, this guide synthesizes available data on closely related analogues and provides a framework for future exploration.

Core Biological Activities of Benzoic Acid Scaffolds with Cycloalkyl Moieties

Research into benzoic acid derivatives has revealed a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a cyclopropyl group, in particular, is a well-established strategy in drug design to enhance potency and metabolic stability.[1] Although direct, comprehensive studies on a series of this compound derivatives are limited, the known activities of structurally similar compounds provide valuable insights into their potential therapeutic applications.

Derivatives of 4-cyclopropylbenzoic acid, a close structural relative, have been identified as potent antagonists of the EP4 receptor, suggesting a significant potential for this compound derivatives in the treatment of inflammatory pain and related disorders.[1]

Potential Therapeutic Applications

Based on the broader family of benzoic acid derivatives, the primary therapeutic areas where this compound derivatives could be impactful are inflammation and pain management. The structural similarities to known cyclooxygenase (COX) inhibitors and other anti-inflammatory agents suggest that derivatives of this compound may modulate pathways involved in prostaglandin synthesis.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a number of standard in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments relevant to the potential anti-inflammatory and analgesic activities of these compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated model for screening acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Procedure:

-

Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the this compound derivatives.

-

Compound Administration: The test compounds, standard drug, and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the test group

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid in mice causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes by a test compound indicates analgesic activity.

Experimental Procedure:

-

Animals: Swiss albino mice (20-25g) of either sex are used.

-

Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Aspirin, 100 mg/kg), and test groups receiving various doses of the this compound derivatives.

-

Compound Administration: Test compounds, standard drug, and vehicle are administered orally 30 minutes before the induction of writhing.

-

Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

-

Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 10-minute period.

-

Data Analysis: The percentage of protection against writhing is calculated as follows:

% Protection = [1 - (Number of writhes in test group / Number of writhes in control group)] x 100

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a drug discovery program targeting inflammatory pathways and the potential mechanism of action, the following diagrams are provided.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic medicine. While the currently available data is limited, the known biological activities of structurally related compounds provide a strong rationale for the synthesis and evaluation of a diverse library of this compound amides and esters. Systematic structure-activity relationship (SAR) studies are warranted to elucidate the key structural features required for potent and selective biological activity. Furthermore, a deeper investigation into the mechanism of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the successful clinical translation of this promising class of compounds. This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound derivatives in drug discovery.

References

The Untapped Potential of a Versatile Scaffold: A Technical Guide to the Therapeutic Targets of 4-Cyclopropoxybenzoic Acid Derivatives

Abstract

While 4-Cyclopropoxybenzoic acid itself is not recognized as a direct therapeutic agent, its rigid, lipophilic cyclopropoxy moiety combined with a versatile carboxylic acid handle makes it a privileged scaffold in medicinal chemistry. This technical guide explores the significant therapeutic potential unlocked by derivatives of this compound. We delve into key biological targets, presenting quantitative data on the efficacy and potency of lead compounds. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. Our analysis focuses on two primary areas where this scaffold has demonstrated considerable promise: the development of potent antagonists for the Prostaglandin E2 receptor subtype 4 (EP4) for inflammatory conditions and C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 therapy.

Introduction: The this compound Scaffold

The this compound moiety serves as a valuable building block in the synthesis of pharmacologically active compounds. The cyclopropyl group is a bioisostere for larger or more metabolically labile groups, often enhancing metabolic stability and improving binding affinity by introducing conformational constraint. The carboxylic acid provides a key site for derivatization into amides, esters, and other functional groups, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will focus on the therapeutic targets of molecules that have been successfully developed using this core structure.

Prostaglandin E2 Receptor Subtype 4 (EP4) Antagonism

Derivatives of this compound have been instrumental in the development of selective antagonists of the EP4 receptor, a key target for treating pain and inflammation. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that contributes to inflammation and nociception.

Signaling Pathway

Activation of the EP4 receptor by PGE2 leads to the coupling of the Gαs protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of pro-inflammatory genes. Antagonists block this initial binding of PGE2, thereby inhibiting the entire downstream cascade.

Quantitative Data for EP4 Receptor Antagonists

A notable example is the compound MK-2894, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, which contains a closely related cyclopropyl-benzoic acid moiety.[1]

| Compound | Target | Assay Type | Species | IC50 / Ki (nM) |

| MK-2894 | Human EP4 | Radioligand Binding | Human | Ki = 1.3 |

| MK-2894 | Human EP4 | cAMP Functional Assay | Human | IC50 = 6.3 |

| MK-2894 | Rat EP4 | Radioligand Binding | Rat | Ki = 0.8 |

Experimental Protocols

2.3.1 EP4 Receptor Radioligand Binding Assay (for Ki determination)

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor.

-

Radioligand: [3H]PGE2.

-

Procedure:

-

Cell membranes are prepared from the HEK293-hEP4 cells.

-

Membranes (10 µg protein) are incubated with varying concentrations of the test compound (e.g., MK-2894) and a fixed concentration of [3H]PGE2 (e.g., 2.5 nM) in a binding buffer (e.g., 50 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA).

-

Incubation is carried out for 90 minutes at room temperature.

-

The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled PGE2 (e.g., 1 µM).

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

The this compound scaffold has also been explored in the development of antagonists for CCR5, a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. By blocking the interaction between the viral gp120 envelope protein and the CCR5 co-receptor, these antagonists prevent viral fusion and entry.

Signaling Pathway and Viral Entry Inhibition

HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm. CCR5 antagonists physically occupy the binding pocket on the receptor, preventing the gp120-CCR5 interaction and halting the entire entry process.

Quantitative Data for CCR5 Antagonists

While not containing a cyclopropoxy group, the discovery of a potent, orally available CCR5 antagonist, 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid, highlights the utility of the benzoic acid moiety in targeting CCR5.[2] This demonstrates the principle that the core benzoic acid structure is a viable starting point for designing such inhibitors.

| Compound Class | Target | Assay Type | Potency |

| Spirodiketopiperazine Benzoic Acid Analogs | Human CCR5 | Calcium Mobilization (Ca) Assay | Low nM IC50 |

| Spirodiketopiperazine Benzoic Acid Analogs | Human CCR5 | HIV-1 Cell-Cell Fusion Assay | Low nM IC50 |

Experimental Protocols

3.3.1 HIV-1 Cell-Cell Fusion Assay

-

Target Cells: CHO cells over-expressing human CD4 and CCR5.

-

Effector Cells: HeLa cells expressing the HIV-1 envelope protein (gp120/gp41) and a Tat-inducible luciferase reporter gene.

-

Procedure:

-

Target cells are plated in 96-well plates.

-

The following day, test compounds (CCR5 antagonists) are added to the target cells at various concentrations and incubated (e.g., for 1 hour).

-

Effector cells are then added to the wells containing the target cells and the test compound.

-

The co-culture is incubated for a set period (e.g., 6-8 hours) to allow for cell-cell fusion.

-

If fusion occurs, the Tat protein from the effector cell enters the target cell and activates the transcription of the luciferase gene.

-

After incubation, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

-

The IC50 value is determined as the concentration of the compound that inhibits the luciferase signal by 50%.

-

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of potent and selective modulators of critical therapeutic targets. Its utility has been clearly demonstrated in the development of antagonists for the EP4 receptor for inflammatory diseases and has shown relevance in the design of CCR5 antagonists for HIV. The favorable physicochemical properties imparted by the cyclopropoxy group, combined with the synthetic tractability of the carboxylic acid, ensure that this scaffold will continue to be a cornerstone in the discovery of novel therapeutics. Future research should continue to explore the derivatization of this core to target other GPCRs and enzyme active sites where its unique structural features can be leveraged for improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclopropoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural motif, featuring a cyclopropoxy group attached to a benzoic acid core, imparts favorable physicochemical and pharmacological properties to parent molecules. The cyclopropyl group, a bioisostere of larger alkyl or phenyl groups, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 62577-90-6 | Supplier Data |

| Molecular Formula | C₁₀H₁₀O₃ | Calculated |

| Molecular Weight | 178.18 g/mol | Calculated |

| Predicted LogP | 2.1 | ChemDraw |

| Predicted pKa | 4.35 ± 0.10 | ChemAxon |

| Appearance | White to off-white solid | Typical for benzoic acid derivatives |

Synthesis of this compound

The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The general synthetic workflow is depicted below.

Solubility Profile of 4-Cyclopropoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Cyclopropoxybenzoic Acid

This compound is a carboxylic acid derivative with a molecular structure that includes a benzene ring, a carboxylic acid functional group, and a cyclopropoxy substituent. Its chemical structure suggests a molecule with both polar (carboxylic acid) and non-polar (benzene ring, cyclopropyl group) regions, which will dictate its solubility in different organic solvents. Understanding the solubility profile is essential for various applications, including:

-

Drug Development: Solubility is a key determinant of a drug's bioavailability and formulation possibilities.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a pure crystalline solid.

-

Chemical Synthesis: Knowledge of solubility is necessary for designing reaction conditions and work-up procedures.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the reported solubility of analogous compounds such as benzoic acid and other 4-substituted benzoic acids, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group suggests solubility in polar solvents, particularly those capable of hydrogen bonding. The aromatic ring and the cyclopropoxy group contribute to its non-polar character, suggesting some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group of this compound. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. The overall polarity of these solvents is compatible with the solute. |

| Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can solvate the non-polar regions of the molecule well. While it cannot hydrogen bond, its polarity is sufficient to dissolve this compound to a moderate extent.[1] | |

| Non-Polar | Toluene, Hexane | Low | The large, non-polar aromatic structure of toluene and the aliphatic nature of hexane will have weak interactions with the polar carboxylic acid group, leading to poor solubility. |

| Aqueous | Water | Low | The non-polar aromatic and cyclopropyl groups are expected to dominate the molecule's behavior in water, leading to low aqueous solubility despite the presence of the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Screw-capped vials or flasks

-

Vortex mixer or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

The final weight of the vial containing the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound. The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the solution.

-

-

HPLC Method:

-

Dilute the filtered saturated solution with a known volume of the mobile phase.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve of known concentrations.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in various units such as g/L, mg/mL, or mole fraction.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct experimental solubility data for this compound in organic solvents is not extensively published, its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar and aqueous media. For precise quantitative data, the detailed experimental protocol provided in this guide, based on the isothermal shake-flask method, is recommended. The generation of such data will be invaluable for the successful application of this compound in research, drug development, and industrial processes.

References

An In-depth Technical Guide to 4-Cyclopropoxybenzoic Acid: Safety, Handling, and Material Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available material data for 4-Cyclopropoxybenzoic acid (CAS No. 62577-90-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety and handling information from structurally similar benzoic acid derivatives to provide a thorough understanding of the potential hazards and necessary precautions.

Compound Identification and Properties

While specific experimental data for this compound is limited, the following table summarizes its basic identifiers and includes data from the closely related compound, 4-cyclopropylbenzoic acid, for reference.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 62577-90-6 | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Physical Form | Solid | |

| Melting Point | 221-224°C (for 4-cyclopropylbenzoic acid) | [1] |

| Storage Temperature | Ambient Temperature | [2] |

Hazard Identification and Safety Precautions

Based on data from analogous compounds such as 4-propylbenzoic acid and 4-cyclohexylbenzoic acid, this compound should be handled as a hazardous substance with the potential to cause irritation.[3][4]

GHS Hazard Classification (Anticipated):

-

Skin Irritation: Category 2[3]

-

Serious Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

Signal Word: Warning[2]

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[9]

Handling Procedures:

-

Avoid the formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling.[5]

-

Transport all organic acids in secondary, non-breakable containers.[11]

-

When diluting, always add the acid to the solvent slowly.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed.

-

Store separately from bases, oxidizing agents, and other incompatible materials.[10] Organic acids should ideally be stored in a flammable materials cabinet if they are also combustible.[10]

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response:

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, cover the spill with a neutral absorbent material (such as sodium bicarbonate), and carefully sweep it into a sealed container for hazardous waste disposal.[11]

-

Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department.[5]

Experimental Protocols

Representative Protocol for the Synthesis of 4-Alkoxybenzoic Acids:

-

Deprotonation of 4-Hydroxybenzoic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., methanol).

-

Add a strong base, such as potassium hydroxide (KOH) (2.5 equivalents), to the solution and stir until the acid is fully dissolved and deprotonated.

-

-

Alkylation:

-

Add the alkylating agent, in this case, a cyclopropyl halide (e.g., bromocyclopropane) (1.2 equivalents), to the reaction mixture.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a strong acid (e.g., HCl) to precipitate the 4-alkoxybenzoic acid.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

-

Visualizations

The following diagrams illustrate a general workflow for handling hazardous solid chemicals and a potential synthetic pathway for this compound.

References

- 1. 1798-82-9 | CAS DataBase [m.chemicalbook.com]

- 2. 4-Cyclopropyl-benzoic acid | 1798-82-9 [sigmaaldrich.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 5. fau.edu [fau.edu]

- 6. coral.washington.edu [coral.washington.edu]

- 7. trimaco.com [trimaco.com]

- 8. sams-solutions.com [sams-solutions.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Discovery and history of 4-Cyclopropoxybenzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, detailed historical development, and extensive biological applications of 4-Cyclopropoxybenzoic acid is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolations from established chemical principles and related compounds.

Introduction

This compound is a substituted aromatic carboxylic acid. Benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The introduction of a cyclopropoxy group at the para-position of the benzoic acid scaffold can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document aims to consolidate the available technical information on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 62577-90-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| InChI | InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | [1] |

| InChIKey | VUANULXCHKBPDD-UHFFFAOYSA-N | [1] |

Synthesis of 4-Alkoxybenzoic Acids: A Representative Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Etherification: Reaction of a methyl or ethyl ester of 4-hydroxybenzoic acid with a cyclopropyl halide (e.g., bromocyclopropane) in the presence of a base.

-

Hydrolysis: Saponification of the resulting ester to yield the carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of similar 4-alkoxybenzoic acids.[2]

Step 1: Synthesis of Methyl 4-cyclopropoxybenzoate

-

To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add bromocyclopropane (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-cyclopropoxybenzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified methyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base such as sodium hydroxide (NaOH, 2-3 equivalents).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as hydrochloric acid (HCl).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Applications

While there is no specific literature detailing the biological activities of this compound, the activities of other alkoxy and cyclopropyl-substituted benzoic acids can provide insights into its potential applications.

Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] The nature and position of the alkoxy group can significantly influence these activities. For instance, some alkoxybenzoic acids have been investigated for their potential as liquid crystal components.

The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets. Benzoic acid derivatives containing a cyclopropyl group have been explored in various therapeutic areas.

Caption: Conceptual relationship of the this compound scaffold to potential biological activities.

Conclusion

This compound is a chemical entity with limited characterization in the public domain. Based on its structure, it can be synthesized through standard organic chemistry methodologies. Its potential for biological activity, inferred from related compounds, suggests it could be a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding based on the currently available data and established chemical principles, highlighting the need for further empirical research to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 4-Cyclopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid serves as a valuable scaffold in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[1] Its derivatives have been explored for various therapeutic applications, including the development of anti-inflammatory and antiviral agents.[1] This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation. For the purpose of this guide, analogs with other alkoxy groups will also be discussed to provide a broader context for structure-activity relationships.

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves the alkylation of a 4-hydroxybenzoic acid precursor. Standard synthetic routes for analogous 4-alkoxybenzoic acids often utilize Williamson ether synthesis or Mitsunobu reactions.

General Synthesis of 4-Alkoxybenzoic Acids

A common method for preparing 4-alkoxybenzoic acids involves the reaction of a p-hydroxybenzoate with an appropriate alkyl halide in the presence of a base. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-n-alkoxybenzoic acids

This protocol describes a general method for the synthesis of 4-n-alkoxybenzoic acids via Williamson ether synthesis followed by hydrolysis.

Materials:

-

p-Hydroxybenzoic acid

-

Corresponding alkyl halide (e.g., bromocyclopropane)

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol or acetic acid for crystallization

Procedure:

-

Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

-

Reflux the reaction mixture for 3 to 4 hours.

-

Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester formed.

-

Cool the solution and acidify with HCl to precipitate the 4-n-alkoxybenzoic acid.

-

Filter the precipitate and wash with water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-n-alkoxybenzoic acid.

Protocol 2: Enzyme Inhibition Assay - α-Amylase

This protocol details an in vitro assay to determine the inhibitory effect of this compound derivatives on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

Test compounds (this compound derivatives)

-

Acarbose (positive control)